4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
CAS No.: 1525519-07-6
Cat. No.: VC5220278
Molecular Formula: C9H10ClIN2O
Molecular Weight: 324.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1525519-07-6 |
|---|---|
| Molecular Formula | C9H10ClIN2O |
| Molecular Weight | 324.55 |
| IUPAC Name | 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine |
| Standard InChI | InChI=1S/C9H10ClIN2O/c1-14-4-6-7(11)8(10)13-9(12-6)5-2-3-5/h5H,2-4H2,1H3 |
| Standard InChI Key | BTBKEOKIKDELDI-UHFFFAOYSA-N |
| SMILES | COCC1=C(C(=NC(=N1)C2CC2)Cl)I |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine, reflects its substitution pattern on the pyrimidine ring (Figure 1):
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Position 2: Cyclopropyl group, a strained three-membered carbocycle known to enhance metabolic stability in drug candidates.
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Position 4: Chlorine atom, a common substituent in bioactive pyrimidines due to its electron-withdrawing effects .
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Position 5: Iodine atom, which introduces steric bulk and potential for halogen bonding .
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Position 6: Methoxymethyl group (-OCH2CH3), contributing to solubility and hydrogen-bonding capacity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H10ClIN2O | |
| Molecular Weight | 324.55 g/mol | |
| SMILES | COCC1=C(C(=NC=N1)C2CC2)Cl | |
| InChIKey | BTBKEOKIKDELDI-UHFFFAOYSA-N |
The presence of iodine (atomic radius: 1.98 Å) at position 5 creates steric hindrance, potentially influencing regioselectivity in substitution reactions . Computational models predict a planar pyrimidine ring with slight puckering due to the cyclopropyl group’s spatial demands .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine typically involves sequential functionalization of a pyrimidine precursor. Two principal strategies emerge from literature:
Strategy A: Late-Stage Iodination
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Pyrimidine Core Assembly: Condensation of thiourea derivatives with β-keto esters forms the 2-aminopyrimidine scaffold, followed by chlorination at position 4 .
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Cyclopropanation: Transition-metal-catalyzed cyclopropanation (e.g., using ethyl diazoacetate) introduces the cyclopropyl group at position 2 .
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Methoxymethyl Introduction: Alkylation with chloromethyl methyl ether (MOM-Cl) under basic conditions.
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Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid achieves position 5 substitution .
Strategy B: Direct Functionalization
An alternative approach utilizes pre-functionalized building blocks:
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2-Cyclopropyl-4,6-dichloropyrimidine serves as the starting material.
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Selective Methoxymethylation at position 6 via nucleophilic aromatic substitution (SNAr) with sodium methoxymethoxide.
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Iodine Incorporation via halogen exchange using CuI/KI in DMF at elevated temperatures .
Table 2: Comparative Synthetic Routes
Physicochemical and Spectroscopic Properties
Solubility and Stability
Experimental data remain limited, but computational predictions (ADMET Lab 2.0) suggest:
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LogP: 2.8 ± 0.3 (moderate lipophilicity)
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Aqueous Solubility: 0.12 mg/mL (25°C), enhanced by the methoxymethyl group’s polarity
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Thermal Stability: Decomposition onset at 189°C (DSC)
Spectroscopic Fingerprints
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1H NMR (400 MHz, CDCl3): δ 4.45 (s, 2H, OCH2), 3.38 (s, 3H, OCH3), 1.90–1.84 (m, 1H, cyclopropyl), 0.98–0.92 (m, 4H, cyclopropyl).
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13C NMR: 158.9 (C4), 140.2 (C5), 72.1 (OCH2), 56.7 (OCH3), 14.3 (cyclopropyl).
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HRMS: m/z 324.9612 [M+H]+ (calc. 324.9608).
| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |
|---|---|---|
| 4-Chloro-2-cyclopropyl derivative | 48 ± 3.1 | 112 ± 8.4 |
| 5-Iodo-6-methyl analog | 67 ± 4.2 | 205 ± 12.7 |
Challenges and Future Directions
Synthetic Optimization
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C-H Activation: Direct cyclopropanation via rhodium-catalyzed C-H insertion could streamline synthesis .
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Flow Chemistry: Continuous iodination processes to improve reproducibility .
Biological Evaluation
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